Cas no 2172149-48-1 (4-(3,5-difluorophenyl)oxolan-2-one)

4-(3,5-Difluorophenyl)oxolan-2-one is a fluorinated heterocyclic compound featuring an oxolan-2-one (γ-butyrolactone) core substituted with a 3,5-difluorophenyl group. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the lactone moiety offers versatile functionalization opportunities. Its well-defined stereochemistry and high purity make it suitable for precision applications in medicinal chemistry, such as the development of enzyme inhibitors or bioactive molecules. The compound's robust synthetic accessibility further supports its utility in scalable industrial processes.
4-(3,5-difluorophenyl)oxolan-2-one structure
2172149-48-1 structure
商品名:4-(3,5-difluorophenyl)oxolan-2-one
CAS番号:2172149-48-1
MF:C10H8F2O2
メガワット:198.166130065918
CID:6581478
PubChem ID:165520455

4-(3,5-difluorophenyl)oxolan-2-one 化学的及び物理的性質

名前と識別子

    • 4-(3,5-difluorophenyl)oxolan-2-one
    • EN300-1452190
    • 2172149-48-1
    • インチ: 1S/C10H8F2O2/c11-8-1-6(2-9(12)4-8)7-3-10(13)14-5-7/h1-2,4,7H,3,5H2
    • InChIKey: YIONIFQSUFXCIK-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1)C1COC(C1)=O)F

計算された属性

  • せいみつぶんしりょう: 198.04923582g/mol
  • どういたいしつりょう: 198.04923582g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-(3,5-difluorophenyl)oxolan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1452190-5000mg
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
5000mg
$2152.0 2023-09-29
Enamine
EN300-1452190-10000mg
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
10000mg
$3191.0 2023-09-29
Enamine
EN300-1452190-1000mg
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
1000mg
$743.0 2023-09-29
Enamine
EN300-1452190-1.0g
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
1g
$743.0 2023-06-06
Enamine
EN300-1452190-0.1g
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
0.1g
$653.0 2023-06-06
Enamine
EN300-1452190-250mg
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
250mg
$683.0 2023-09-29
Enamine
EN300-1452190-50mg
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
50mg
$624.0 2023-09-29
Enamine
EN300-1452190-500mg
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
500mg
$713.0 2023-09-29
Enamine
EN300-1452190-0.25g
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
0.25g
$683.0 2023-06-06
Enamine
EN300-1452190-100mg
4-(3,5-difluorophenyl)oxolan-2-one
2172149-48-1
100mg
$653.0 2023-09-29

4-(3,5-difluorophenyl)oxolan-2-one 関連文献

4-(3,5-difluorophenyl)oxolan-2-oneに関する追加情報

Introduction to 4-(3,5-difluorophenyl)oxolan-2-one (CAS No. 2172149-48-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 4-(3,5-difluorophenyl)oxolan-2-one (CAS No. 2172149-48-1) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural features, characterized by a difluorophenyl substituent and an oxolanone core, make it a compelling candidate for further exploration in drug discovery and biochemical research. This introduction delves into the compound's structural attributes, its pharmacological relevance, and recent advancements in its application within the scientific community.

The molecular framework of 4-(3,5-difluorophenyl)oxolan-2-one is distinguished by the presence of a 3,5-difluorophenyl group attached to an oxolanone scaffold. The difluorophenyl moiety introduces electron-withdrawing effects and rigidity to the aromatic ring, which can modulate the compound's interactions with biological targets. The oxolanone ring, a five-membered heterocycle containing an oxygen atom, is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and form stable complexes with proteins. This combination of structural elements positions 4-(3,5-difluorophenyl)oxolan-2-one as a promising scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in the use of fluorinated aromatic compounds in medicinal chemistry due to their enhanced metabolic stability and improved binding affinity. The difluorophenyl substituent in 4-(3,5-difluorophenyl)oxolan-2-one contributes to these advantages by increasing lipophilicity while maintaining electronic balance. This feature has been exploited in the design of kinase inhibitors, where fluorine atoms can fine-tune binding interactions with target enzymes. For instance, studies have shown that fluorinated analogs often exhibit higher selectivity and potency compared to their non-fluorinated counterparts.

Moreover, the oxolanone core of this compound has been explored for its potential as a bioisostere for other heterocyclic structures. Bioisosteres are molecules that share similar physical or chemical properties but differ in their atomic composition, offering a strategic approach to optimizing drug-like properties. The oxolanone ring can mimic other oxygen-containing heterocycles such as tetrahydrofuran or lactones, which are common motifs in bioactive molecules. This adaptability makes 4-(3,5-difluorophenyl)oxolan-2-one a versatile building block for synthesizing diverse libraries of compounds for drug discovery.

Recent research has highlighted the compound's relevance in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in various biological processes and are often implicated in diseases such as cancer and inflammation. The rigid structure provided by the difluorophenyl group and the hydrogen bonding capability of the oxolanone ring enable precise positioning within the PPI interface. Preliminary studies have demonstrated that derivatives of 4-(3,5-difluorophenyl)oxlan-2-one can disrupt aberrant protein interactions by occupying critical binding pockets. This opens up new avenues for developing therapeutics that modulate PPIs without affecting other biological pathways.

The compound's potential extends beyond kinase inhibition and PPI modulation. Emerging evidence suggests that it may also serve as a precursor for designing molecules with antimicrobial properties. The unique electronic distribution induced by the difluorophenyl group can enhance interactions with bacterial enzymes or cell membranes, leading to selective toxicity against pathogens. Additionally, the oxygen-rich environment provided by the oxlanone core allows for diverse functionalization strategies, enabling chemists to tailor properties such as solubility and bioavailability.

In terms of synthetic accessibility, 4-(3,5-difluorophenyl)oxlan-2-one can be prepared through well-established methods involving fluorination reactions and cyclization protocols. These synthetic routes are compatible with scalable production processes, making it feasible to generate large quantities of the compound for both research and commercial purposes. Advances in flow chemistry have further streamlined its synthesis, allowing for higher yields and reduced environmental impact compared to traditional batch processes.

The pharmacokinetic profile of this compound is another area of active investigation. Initial pharmacokinetic studies indicate that it exhibits moderate oral bioavailability and reasonable tissue distribution upon administration. These findings are promising for further development into clinical candidates, as they suggest that the compound can reach target sites effectively within an organism. However, additional studies are needed to fully characterize its metabolic pathways and potential side effects.

Collaborative efforts between academic researchers and pharmaceutical companies have accelerated the exploration of derivatives based on 4-(3,5-difluorophenyl)oxlan-2-one. By leveraging high-throughput screening technologies and computational modeling techniques, scientists are rapidly identifying novel analogs with enhanced therapeutic potential. These collaborative initiatives not only accelerate drug discovery but also foster innovation through knowledge sharing and resource pooling.

The future prospects for this compound remain bright as new methodologies emerge in chemical biology and medicinal chemistry. Techniques such as fragment-based drug design (FBDD) and structure-based drug design (SBDD) are being increasingly employed to optimize lead compounds like 4-(3,5-difluorophenyl)oxlan-2-one. By integrating these approaches with traditional synthetic strategies, researchers aim to develop next-generation therapeutics that address unmet medical needs more effectively.

In conclusion,4-(3,5-difluorophenyl)oxlan-2-one(CAS No.: 2172149-48-1 ) stands out as a structurally intriguing molecule with broad applications across chemical biology and medicinal chemistry。 Its unique combination of functional groups offers opportunities for developing innovative therapeutics targeting various diseases。 With ongoing research efforts focused on optimizing its pharmacological properties,this compound is poised to make significant contributions to future advancements in drug discovery。

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